molecular formula C14H5F6N5O8 B14004446 n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline CAS No. 21299-50-3

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline

Cat. No.: B14004446
CAS No.: 21299-50-3
M. Wt: 485.21 g/mol
InChI Key: NVAIVPBZWLNGRV-UHFFFAOYSA-N
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Description

This compound is a highly substituted aniline derivative featuring two nitro (-NO₂) groups and a trifluoromethyl (-CF₃) group on both the parent aniline ring and the attached phenyl ring.

Properties

CAS No.

21299-50-3

Molecular Formula

C14H5F6N5O8

Molecular Weight

485.21 g/mol

IUPAC Name

N-[2,4-dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H5F6N5O8/c15-13(16,17)5-1-7(11(24(30)31)3-9(5)22(26)27)21-8-2-6(14(18,19)20)10(23(28)29)4-12(8)25(32)33/h1-4,21H

InChI Key

NVAIVPBZWLNGRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1NC2=C(C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline

General Synthetic Strategy

The synthesis of This compound typically involves multi-step aromatic substitution reactions starting from simpler aromatic precursors. The key transformations include:

  • Introduction of nitro groups via nitration
  • Installation of trifluoromethyl groups through trifluoromethylation
  • Formation of the diarylamine linkage via nucleophilic aromatic substitution or palladium-catalyzed amination

This approach is consistent with the preparation of structurally related compounds bearing similar substitution patterns.

Stepwise Preparation Outline

Preparation of 2,4-Dinitro-5-(trifluoromethyl)aniline Intermediate
  • Starting from 2,4-dinitro-5-(trifluoromethyl)benzene, the amino group is introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) with ammonia or an amine source.
  • Alternatively, reduction of the corresponding nitro compound can be performed to obtain the aniline derivative.
  • Reaction conditions typically involve polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures (70–130 °C) to facilitate substitution.
Formation of the Diarylamine Bond
  • The key step is the coupling of the 2,4-dinitro-5-(trifluoromethyl)aniline intermediate with 2,4-dinitro-5-(trifluoromethyl)halobenzene (e.g., bromide or chloride).
  • This can be achieved via palladium-catalyzed Buchwald-Hartwig amination using palladium catalysts, phosphine ligands, and a base under inert atmosphere.
  • Alternatively, nucleophilic aromatic substitution can be employed if the halogen is activated by the electron-withdrawing nitro and trifluoromethyl groups.
  • Reaction solvents include polar aprotic solvents such as NMP or DMF, with reaction temperatures maintained between 70 and 130 °C.
Purification and Isolation
  • The crude product is typically purified by recrystallization from solvents such as heptane or ethyl acetate to obtain the pure diarylamine.
  • Filtration and washing steps remove residual salts and impurities.
  • Drying under vacuum or air drying completes the isolation process.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Step Reactants Catalyst/Base Solvent Temperature (°C) Reaction Time Yield (%) Notes
1 2,4-Dinitro-5-(trifluoromethyl)halobenzene + Ammonia Mild base (carbonate/hydrogencarbonate) DMF, NMP 75–100 16 h 70–85 Nucleophilic aromatic substitution or reduction step
2 2,4-Dinitro-5-(trifluoromethyl)aniline + 2,4-Dinitro-5-(trifluoromethyl)halobenzene Pd catalyst, phosphine ligand, strong base NMP, DMF 80–130 12–24 h 65–90 Buchwald-Hartwig amination or SNAr
3 Crude product - Heptane, ethyl acetate Room temp Recrystallization >95 (purity) Purification step

Data compiled from patent literature and synthesis reports

Analytical Characterization

  • The product is confirmed by spectroscopic methods such as NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
  • The presence of trifluoromethyl groups is confirmed by characteristic 19F NMR signals.
  • Nitro groups are confirmed by IR spectroscopy with strong absorptions near 1520 and 1340 cm⁻¹.
  • Melting points and purity are determined by DSC and HPLC methods.

Comparative Notes on Preparation Routes

Feature Nucleophilic Aromatic Substitution (SNAr) Palladium-Catalyzed Amination (Buchwald-Hartwig)
Catalyst None or base only Pd catalyst with phosphine ligand
Temperature Moderate to high (75–130 °C) Moderate to high (80–130 °C)
Solvent Polar aprotic (DMF, NMP) Polar aprotic (DMF, NMP)
Reaction Time Longer (up to 16 h) Moderate (12–24 h)
Yield Moderate to good (70–85%) Good to excellent (65–90%)
Scalability Good Good, but catalyst cost considered
Purification Recrystallization Recrystallization

Chemical Reactions Analysis

Types of Reactions

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

    Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with varied functional groups.

Scientific Research Applications

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including electron transfer and hydrogen bonding, which influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities Reference
Target: n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline - 2,4-dinitro, -CF₃ on both rings C₁₄H₅F₆N₅O₈ ~545.2 (estimated) Hypothesized: Energetic materials, agrochemicals N/A
Flubeneteram - 2-chloro, -CF₃ on phenyl; 2,4-dinitro, -CF₃ on aniline C₁₃H₅ClF₆N₄O₄ 454.65 Pesticide (IUPAC listed)
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide - Amino, -CF₃ on phenyl; acetylated amine C₉H₉F₃N₂O 218.18 Pharmaceutical intermediate
2-Iodo-5-(trifluoromethyl)aniline - Iodo, -CF₃ on aniline C₇H₅F₃IN 301.03 Imaging agent precursor
JS-K (O²-(2,4-Dinitrophenyl) diazeniumdiolate) - 2,4-dinitrophenyl; diazeniumdiolate C₁₄H₁₈N₆O₆ 390.33 Anticancer (NO donor)

Key Differences and Implications

Nitro vs. Halogen Substituents
  • 2-Iodo-5-(trifluoromethyl)aniline substitutes nitro with iodine, which increases molecular weight and alters electronic properties, favoring applications in radiopharmaceuticals .
Amino vs. Nitro Groups
  • N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide replaces nitro with an acetylated amine, shifting utility toward pharmaceuticals (e.g., as a metabolite or impurity in drug synthesis) . This highlights how nitro-to-amine reduction (e.g., via SnCl₂, as in ) can modulate biological activity.
Functional Group Complexity
  • JS-K incorporates a diazeniumdiolate group, enabling nitric oxide release upon glutathione activation . While the target compound lacks this moiety, its nitro groups could theoretically participate in redox reactions, though with different mechanistic outcomes.

Biological Activity

n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline, commonly referred to as DNTFAn, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of DNTFAn, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H5F6N5O4
  • CAS Number : 21299-50-3

DNTFAn features multiple nitro and trifluoromethyl groups that contribute to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

DNTFAn exhibits various biological activities, primarily attributed to its ability to interact with cellular components and enzymes. The following mechanisms have been identified:

  • Antimicrobial Activity : DNTFAn has shown potential antimicrobial properties against various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, facilitating membrane penetration and subsequent bacterial inhibition.
  • Cytotoxic Effects : Studies have indicated that DNTFAn can induce cytotoxicity in certain cancer cell lines. The compound's structural features allow it to interfere with cellular processes such as DNA replication and repair.
  • Enzyme Inhibition : DNTFAn has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on carbonic anhydrases or other relevant targets, impacting cellular homeostasis.

Research Findings

Recent research has focused on the biological implications of DNTFAn:

  • Case Study 1 : A study investigated the cytotoxic effects of DNTFAn on human cancer cell lines (e.g., HeLa and CaCo-2). Results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate potency against this cancer type.
  • Case Study 2 : Another investigation assessed the antimicrobial activity of DNTFAn against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Values
CytotoxicityHeLa15 µM
CytotoxicityCaCo-220 µM
AntimicrobialE. coli64 µg/mL
AntimicrobialS. aureus32 µg/mL

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